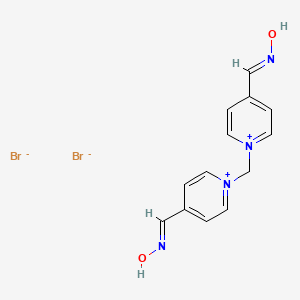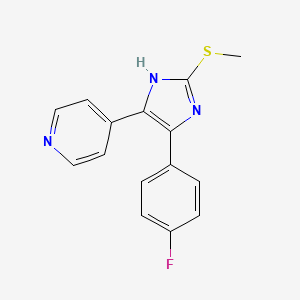![molecular formula C44H48N8O4 B10850503 N-[[4-(aminomethyl)phenyl]methyl]-8-[1-[4-[[2-(4-aminophenyl)acetyl]amino]butanoyl]piperidin-4-yl]-1-methylidene-2-(naphthalen-1-ylmethyl)-3-oxo-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide](/img/structure/B10850503.png)
N-[[4-(aminomethyl)phenyl]methyl]-8-[1-[4-[[2-(4-aminophenyl)acetyl]amino]butanoyl]piperidin-4-yl]-1-methylidene-2-(naphthalen-1-ylmethyl)-3-oxo-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MOL 6131 is a potent selective nonpeptide inhibitor of human lung mast cell tryptase. Tryptase is a serine protease enzyme found in mast cells, which plays a significant role in the pathophysiology of asthma and other allergic reactions. MOL 6131 is based on a β-strand template and exhibits high selectivity for tryptase over other serine proteases such as trypsin and thrombin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MOL 6131 involves the use of a β-strand template to create a nonpeptide inhibitor. The specific synthetic routes and reaction conditions are proprietary and have not been disclosed in detail in publicly available literature. the general approach involves the design and optimization of the β-strand template to achieve high selectivity and potency against tryptase .
Industrial Production Methods
Industrial production of MOL 6131 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet regulatory standards for pharmaceutical compounds. Specific details on the industrial production methods are not publicly available.
Chemical Reactions Analysis
Types of Reactions
MOL 6131 primarily undergoes interactions with tryptase, inhibiting its enzymatic activity. The compound does not undergo significant chemical transformations under physiological conditions, as its primary function is to bind and inhibit tryptase.
Common Reagents and Conditions
The inhibition of tryptase by MOL 6131 does not require additional reagents, as the compound itself is designed to selectively bind to the active site of tryptase. The binding occurs under physiological conditions, typically at body temperature and neutral pH.
Major Products Formed
The primary product of the interaction between MOL 6131 and tryptase is the inhibited enzyme complex. This complex prevents tryptase from catalyzing its normal substrates, thereby reducing inflammation and allergic responses.
Scientific Research Applications
MOL 6131 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Asthma Research: MOL 6131 has been shown to block airway inflammation in a murine model of asthma.
Allergic Reactions: By inhibiting tryptase, MOL 6131 can be used to study the mechanisms of allergic reactions and develop potential treatments for conditions such as allergic rhinitis and anaphylaxis.
Drug Development: MOL 6131 serves as a lead compound for the development of new tryptase inhibitors with improved pharmacokinetic properties and efficacy.
Biochemical Studies: The compound is used in biochemical assays to investigate the role of tryptase in various physiological and pathological processes.
Mechanism of Action
MOL 6131 exerts its effects by selectively inhibiting human lung mast cell tryptase. The compound binds to the active site of tryptase, preventing it from catalyzing the hydrolysis of peptide bonds in its substrates. This inhibition reduces the release of inflammatory mediators such as interleukin-4 and interleukin-13, which are involved in the inflammatory response in asthma and other allergic conditions .
Comparison with Similar Compounds
MOL 6131 is unique in its high selectivity for tryptase over other serine proteases. Similar compounds include other tryptase inhibitors, such as:
APC 366: A nonpeptide tryptase inhibitor with lower selectivity compared to MOL 6131.
BMS-262084: Another tryptase inhibitor with a different chemical structure and mechanism of action.
RWJ-58643: A peptide-based tryptase inhibitor with moderate selectivity.
MOL 6131 stands out due to its β-strand template design, which provides high selectivity and potency against tryptase, making it a valuable tool in asthma research and drug development .
Properties
Molecular Formula |
C44H48N8O4 |
|---|---|
Molecular Weight |
752.9 g/mol |
IUPAC Name |
N-[[4-(aminomethyl)phenyl]methyl]-8-[1-[4-[[2-(4-aminophenyl)acetyl]amino]butanoyl]piperidin-4-yl]-1-methylidene-2-(naphthalen-1-ylmethyl)-3-oxo-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide |
InChI |
InChI=1S/C44H48N8O4/c1-30-50(29-36-8-4-7-34-6-2-3-9-38(34)36)44(56)52-40(43(55)48-28-33-13-11-32(27-45)12-14-33)20-19-39(51(30)52)35-21-24-49(25-22-35)42(54)10-5-23-47-41(53)26-31-15-17-37(46)18-16-31/h2-4,6-9,11-20,35H,1,5,10,21-29,45-46H2,(H,47,53)(H,48,55) |
InChI Key |
VVCVJEWENXURHU-UHFFFAOYSA-N |
Canonical SMILES |
C=C1N(C(=O)N2N1C(=CC=C2C(=O)NCC3=CC=C(C=C3)CN)C4CCN(CC4)C(=O)CCCNC(=O)CC5=CC=C(C=C5)N)CC6=CC=CC7=CC=CC=C76 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


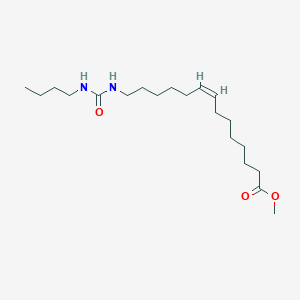
![3-[2-(Azacycloundec-6-en-1-yl)-ethyl]-5H-pyrido[4,3-b]indole](/img/structure/B10850422.png)

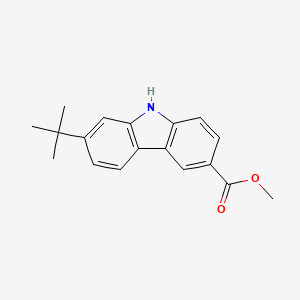
![6-Amino-2-[[2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[5-(diaminomethylideneamino)-2-(2-methylbutanoylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide](/img/structure/B10850442.png)
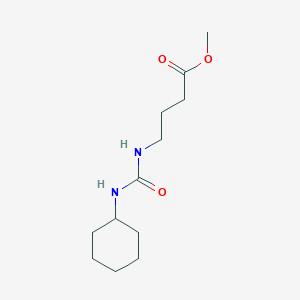

![(4S)-4-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-1,4-dihydroxy-4-iminobutylidene]amino]-1,3-dihydroxypropylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-1,3-dihydroxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-3-sulfanylpropanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxy-4-methylsulfanylbutylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxyethylidene]amino]-5-[(2S)-1-[(2R)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-6-amino-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(1S)-4-carbamimidamido-1-carboxybutyl]imino-1-hydroxy-4-methylpentan-2-yl]imino-4-carboxy-1-hydroxybutan-2-yl]imino-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]imino-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]imino-1-hydroxyhexan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-3-carboxy-1-hydroxypropan-2-yl]imino-5-carbamimidamido-1-hydroxypentan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxy-3-sulfanylpropan-2-yl]imino-5-carbamimidamido-1-hydroxypentan-2-yl]imino-5-hydroxypentanoic acid](/img/structure/B10850474.png)
![(11S,14S,17R,20S,23R)-20-benzyl-17-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,13,16,19,22-hexaoxo-1,6,12,15,18,21-hexazabicyclo[21.3.0]hexacosane-11-carboxamide](/img/structure/B10850478.png)
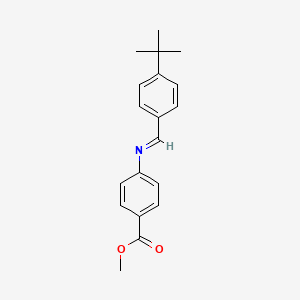
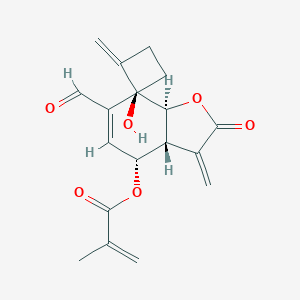
![4-[5-(4-Fluorophenyl)-2-(4-methanesulfinyl-benzylsulfanyl)-3H-imidazol-4-yl]pyridine](/img/structure/B10850490.png)
